1-(2-Methylsulfonyl-4-nitrophenyl)piperazine

Description

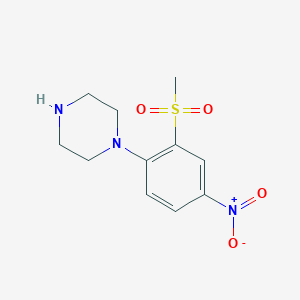

1-(2-Methylsulfonyl-4-nitrophenyl)piperazine (IUPAC: 1-[2-methyl-4-(methylsulfonyl)-6-nitrophenyl]piperazine) is a piperazine derivative featuring a phenyl ring substituted with a methylsulfonyl group at position 2 and a nitro group at position 4 (or 6, depending on numbering conventions) . The methylsulfonyl group is a strong electron-withdrawing substituent, while the nitro group further enhances the electron-deficient nature of the aromatic ring. This combination likely influences the compound’s physicochemical properties (e.g., solubility, logP) and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylsulfonyl-4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-19(17,18)11-8-9(14(15)16)2-3-10(11)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMYFSROMSEUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101246567 | |

| Record name | 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946157-09-1 | |

| Record name | 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946157-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine involves several steps. One common method includes the reaction of 2-methylsulfonyl-4-nitroaniline with piperazine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1-(2-Methylsulfonyl-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-(2-Methylsulfonyl-4-aminophenyl)piperazine .

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Methylsulfonyl-4-nitrophenyl)piperazine has been studied for its interactions with biological targets, particularly in the context of pain management and other therapeutic areas:

- Antinociceptive Effects : Molecular docking studies have indicated that this compound may interact significantly with opioid receptor proteins, suggesting its potential use in developing analgesics.

- Lead Compound for Drug Development : The compound's unique structure allows it to serve as a lead compound for designing new pharmaceuticals targeting various biological pathways, enhancing the development of novel drugs.

Case Study 1: Pain Management Research

A study investigating the antinociceptive properties of this compound utilized molecular docking techniques to demonstrate its binding affinity to opioid receptors. Results indicated that this compound could potentially modulate pain pathways effectively, making it a candidate for further clinical evaluation in pain management therapies.

Case Study 2: Pharmacological Profiling

Another study focused on the pharmacological profiling of related compounds revealed that structural modifications could enhance or alter biological activity. The unique combination of methylsulfonyl and nitrophenyl groups in this compound was found to confer specific reactivity patterns not seen in structurally similar compounds, highlighting its potential utility in drug design.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to this compound, showcasing their structural features and unique attributes:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine | Lacks additional piperazine moiety | Similar structure but different reactivity |

| 2-(Methylsulfonyl)-4-nitroaniline | Precursor in its synthesis | Directly related as a synthetic precursor |

| 4-Nitrophenylhomopiperazine | Lacks methylsulfonyl group | Different functional group leading to varied activity |

This comparison illustrates how the unique combination of functional groups in this compound enhances its pharmacological potential.

Mechanism of Action

The mechanism of action of 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Electronic and Pharmacokinetic Properties

The pharmacological behavior of arylpiperazines is highly dependent on substituents. Key comparisons include:

Table 1: Substituent Effects on Piperazine Derivatives

Key Observations :

- Bulkier groups (e.g., benzhydryl in 7c) may enhance lipophilicity but reduce solubility or membrane permeability .

- Position of substituents : The nitro group at position 4 in the target compound contrasts with 3-chloro in mCPP, leading to divergent receptor affinities .

Anticancer Potential

- 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., 5a–g) exhibit cytotoxicity against liver (HEPG2 IC50: 1.2–5.6 µM), breast (MCF7 IC50: 2.1–6.3 µM), and colon cancer cell lines .

- Target Compound: No direct cytotoxicity data are available.

Antibacterial Activity

- 1-(Substituted phenyl)piperazines with carboxyl groups (e.g., 4e–4g) show moderate activity against S. aureus (MIC: 8–16 µg/mL). Bulky groups (e.g., nitro) reduce activity, highlighting steric limitations .

- Target Compound : The methylsulfonyl group may enhance solubility but could hinder target engagement due to steric bulk.

Central Nervous System (CNS) Targets

5-HT Receptor Modulation :

- mCPP : Selective for 5-HT1B (Ki = 20 nM) .

- Compound 18 () : 5-HT1A affinity (Ki = 0.6 nM) via phthalimido substitution .

- Target Compound : The nitro group may favor interactions with serotonin receptors, but methylsulfonyl’s steric effects could reduce affinity compared to smaller substituents (e.g., methoxy).

Dopamine Receptor Binding :

Biological Activity

1-(2-Methylsulfonyl-4-nitrophenyl)piperazine is a compound with significant biological activity, particularly in pharmacology. Its molecular formula is C12H17N3O4S, and it features a piperazine ring substituted with a methylsulfonyl group and a nitrophenyl moiety. This unique structure allows it to interact with various biological targets, making it of interest in medicinal chemistry and drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. It can inhibit enzyme activity by binding to active or allosteric sites, modulating signal transduction pathways and cellular responses. This mechanism suggests potential therapeutic applications in pain management and other areas.

Pharmacological Studies

Research has demonstrated that this compound exhibits antinociceptive effects , which have been investigated through molecular docking studies. These studies show significant interactions with opioid receptor proteins, indicating its potential effectiveness in pain management therapies .

Case Studies

- Antinociceptive Activity : A study evaluated the antinociceptive effects of various compounds similar to this compound. Compounds tested at doses of 50 mg/kg showed significant increases in mechanical pain thresholds compared to controls, suggesting that these compounds may affect spinal mechanisms related to nociceptive transmission .

- In Vivo Testing : In experiments involving severe combined immunodeficiency (SCID) mice, the maximum tolerated doses (MTDs) for related compounds were established, indicating that this compound could be evaluated for its antitumor activity based on its pharmacodynamics .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Piperazine ring with methylsulfonyl group | Potential for pain management due to opioid receptor interaction |

| 2-(Methylsulfonyl)-4-nitroaniline | Precursor in its synthesis | Directly related as a synthetic precursor |

| 4-Nitrophenylhomopiperazine | Lacks the methylsulfonyl group | Different functional group leading to varied activity |

Applications in Research

This compound is utilized across various fields:

- Chemistry : Serves as a building block for synthesizing more complex molecules.

- Biology : Used in biochemical assays involving enzyme interactions and protein modifications.

- Medicine : Ongoing research into its role as a precursor for drug development.

- Industry : Employed in producing specialty chemicals with specific properties .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine?

Methodological Answer: The synthesis typically involves sequential functionalization of the aryl ring. A common strategy includes:

- Nitro Group Introduction : Nitration of a pre-sulfonylated phenyl precursor under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C).

- Piperazine Coupling : Nucleophilic substitution between 2-methylsulfonyl-4-nitrobenzene derivatives and piperazine in a polar aprotic solvent (e.g., DCM) with a base like N,N-diisopropylethylamine to deprotonate the amine and drive the reaction .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity.

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the piperazine ring (δ ~2.5–3.5 ppm for N–CH₂ protons) and aryl substituents (nitro group: δ ~8.0–8.5 ppm; methylsulfonyl: δ ~3.0–3.3 ppm for CH₃) .

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1300 cm⁻¹) and nitro N=O (~1520–1350 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₄N₃O₄S).

- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally related nitrophenylpiperazines .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

- Storage Conditions : Airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group or nitro reduction.

- Light Sensitivity : Amber glass vials minimize photodegradation.

- Moisture Control : Use desiccants (silica gel) in storage containers, as noted in safety protocols for nitrophenyl derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:

- Solvent Optimization : DCM or THF improves solubility of intermediates, while DMF may accelerate coupling but complicate purification.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency.

- Temperature Control : Microwave-assisted synthesis (50–100°C, 30–60 min) reduces reaction time and improves yields in analogous fluorobenzylpiperazine syntheses .

- Stoichiometry : A 1.2:1 molar ratio of aryl halide to piperazine minimizes side reactions.

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity?

Methodological Answer:

- Orthogonal Assays : Cross-validate antimicrobial activity using both broth microdilution (CLSI guidelines) and disk diffusion methods.

- Structural Analogs : Compare activity with derivatives lacking the methylsulfonyl or nitro groups to isolate functional group contributions. For example, replacing the nitro group with methoxy reduced antifungal efficacy in related piperazines .

- Purity Verification : HPLC (C18 column, acetonitrile/water) ensures impurities (<1%) do not skew results.

Q. How do the electronic effects of the methylsulfonyl and nitro groups influence the compound’s reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : The nitro (–NO₂) and methylsulfonyl (–SO₂CH₃) groups deactivate the aryl ring, directing electrophilic substitution to the meta position.

- Steric Hindrance : The bulky methylsulfonyl group slows nucleophilic attack at the adjacent carbon, necessitating higher temperatures for Suzuki-Miyaura couplings.

- Redox Sensitivity : The nitro group can be reduced to an amine (–NH₂) under catalytic hydrogenation (H₂, Pd/C), altering biological activity .

Q. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound?

Methodological Answer:

- Kinase Inhibition : Use ADP-Glo™ assays (Promega) to measure ATP consumption, with IC₅₀ values calculated via nonlinear regression.

- Phosphodiesterase (PDE) Inhibition : Fluorescence-based assays (e.g., IMAP® TR-FRET) quantify cAMP/cGMP hydrolysis, following protocols validated for PDE inhibitors .

- Dose-Response Curves : Test 10⁻⁶–10⁻³ M concentrations in triplicate, with positive controls (e.g., theophylline for PDE4).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.